molecular formula C18H19BrN2O B3606885 5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline

5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline

Cat. No.: B3606885
M. Wt: 359.3 g/mol
InChI Key: ISUDZJQATDZQFN-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The presence of bromine and ethoxy groups on the aromatic ring, along with an indole side chain, makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline typically involves multiple steps. One common method starts with the bromination of 2-ethoxyaniline to introduce the bromine atom at the 5-position. This is followed by a coupling reaction with 2-(1H-indol-3-yl)ethylamine under acidic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, potentially inhibiting or activating specific pathways. The bromine and ethoxy groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxy-N-[2-(1H-indol-3-yl)ethyl]aniline
  • 5-chloro-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline
  • 5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide

Uniqueness

5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline is unique due to the specific combination of bromine, ethoxy, and indole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c1-2-22-18-8-7-14(19)11-17(18)20-10-9-13-12-21-16-6-4-3-5-15(13)16/h3-8,11-12,20-21H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUDZJQATDZQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.